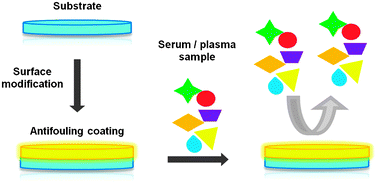Surface chemistry to minimize fouling from blood-based fluids
Chemical Society Reviews Pub Date: 2012-07-06 DOI: 10.1039/C2CS35170F
Abstract
Upon contact with bodily fluids/tissues, exogenous materials spontaneously develop a layer of


Recommended Literature
- [1] A microfluidic concentrator array for quantitative predation assays of predatory microbes†
- [2] Rare earth 3-(4′-hydroxyphenyl)propionate complexes†
- [3] A two-dimensional molecular network structure of trimesic acid prepared by adsorption-induced self-organization†
- [4] Mechanisms of reinforcement in polymer nanocomposites†
- [5] Front cover
- [6] Solution processable donor–acceptor oligothiophenes for bulk-heterojunction solar cells†
- [7] Porous layer open tubular monolith capillary column: switching-off the reaction kinetics as the governing factor in their preparation by using an immiscible liquid-controlled polymerization†
- [8] Microfluidic device for DNA amplification of single cancer cells isolated from whole blood by self-seeding microwells†
- [9] Teaching energy in living systems to a blind student in an inclusive classroom environment†
- [10] One-pot synthesis of β-O-4 lignin models via the insertion of stable 2-diazo-1,3-dicarbonyls into O–H bonds†










